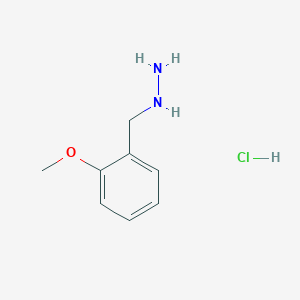

(2-Methoxybenzyl)hydrazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUQYKDQVNXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375456 | |

| Record name | (2-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179110-14-6 | |

| Record name | (2-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Broader Context: Significance of Hydrazine Derivatives

Hydrazine (B178648) derivatives, a class of compounds characterized by a nitrogen-nitrogen single bond, are fundamental building blocks in the creation of a multitude of organic molecules. nih.govimpactfactor.org Their utility is particularly pronounced in the synthesis of heterocyclic compounds—ring structures containing atoms of at least two different elements—which are prevalent in biologically active molecules. sphinxsai.com The reactivity of the hydrazine moiety allows for its incorporation into various ring systems such as pyrazoles, pyridazines, and triazoles. nih.govscielo.org.za

In medicinal chemistry, these derivatives have been instrumental in the development of a wide array of therapeutic agents. Their applications span various fields, with compounds exhibiting antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. impactfactor.orgresearchgate.net For instance, some of the earliest and most effective antituberculosis drugs are based on a hydrazine framework. nih.gov The versatility of hydrazine derivatives ensures their continued importance as a source of new pharmacologically active substances. sphinxsai.com

Focusing the Lens: the Research Landscape of 2 Methoxybenzyl Hydrazine and Its Analogues

Direct Hydrazination Approaches

Direct hydrazination represents a straightforward method for the synthesis of this compound. This typically involves the reaction of a suitable precursor, such as 2-methoxybenzyl chloride, with hydrazine. The nucleophilic hydrazine displaces the leaving group (in this case, chloride) to form the desired this compound. This method is often favored for its simplicity and efficiency.

A specific example involves the reaction of 2-methoxybenzyl alcohol with thionyl chloride to produce 2-methoxybenzyl chloride, which can then undergo nucleophilic substitution with hydrazine. Another approach is the metal-free hydrazination of certain heterocyclic compounds, such as imidazo[1,2-a]pyridines, with reagents like diethyl azodicarboxylate (DEAD), which has been shown to be effective and tolerant of various functional groups. nih.gov

Reduction-Based Synthetic Routes

Reduction-based methods offer alternative pathways to this compound and its derivatives, starting from different functionalities.

Reduction of Azo Compounds

The reduction of azo compounds provides a viable route to hydrazine derivatives. Aromatic azo compounds can be reduced to their corresponding hydrazo compounds or amines using reagents like hydrazine hydrate (B1144303), sometimes in the presence of a catalyst. jrespharm.com Various reducing systems have been explored for this transformation, including an iron/calcium chloride system for catalytic transfer hydrogenation, which shows good functional group tolerance. organic-chemistry.org Sodium dithionite (B78146) in an aqueous solution has also been effectively used to reduce azobenzenes to hydrazines. organic-chemistry.org

For instance, a synthesis of (2-methoxyphenyl)hydrazine starts from o-anisidine, which is first diazotized with sodium nitrite (B80452) and hydrochloric acid to form o-methoxybenzenediazonium chloride. This intermediate is then reduced to yield the final product. chemicalbook.com

Ionic Hydrogenation of Azines to 1,2-Dialkylhydrazines

Ionic hydrogenation of azines presents an efficient method for synthesizing 1,2-dialkylhydrazines. unimi.it This method is noted for its fast reaction times and straightforward isolation of products, often resulting in nearly quantitative yields with good functional group tolerance. unimi.it Azines, which can be prepared from the corresponding aldehydes or ketones, are reduced to the corresponding 1,2-dialkylhydrazines. unimi.itcdnsciencepub.com While structurally similar to hydrazones, azines have distinct electronic properties that make them suitable substrates for this type of reduction. unimi.it Common reducing agents for azines include lithium aluminum hydride, sodium borohydride (B1222165) in acetic acid, and magnesium in dry methanol. unimi.itcdnsciencepub.com

Wolff-Kishner Reduction Pathways for Alkane Formation

The Wolff-Kishner reduction is a well-established method for converting carbonyl functionalities (aldehydes and ketones) into methylene (B1212753) groups (alkanes). wikipedia.orgnumberanalytics.com The reaction proceeds through the in-situ formation of a hydrazone intermediate by the condensation of the carbonyl compound with hydrazine. wikipedia.orglibretexts.org This hydrazone is then treated with a strong base at high temperatures, leading to the formation of the corresponding alkane and the release of nitrogen gas. libretexts.orgjk-sci.com

While the primary product of the Wolff-Kishner reduction is an alkane, the initial hydrazone formation step is relevant to hydrazine chemistry. stackexchange.com The conditions for hydrazone formation can be either acidic or basic. stackexchange.com It is sometimes advantageous to use a pre-formed hydrazone as the substrate for the reduction, especially for base-sensitive substrates. wikipedia.org Modifications to the original procedure, such as the Huang-Minlon modification, involve removing water and excess hydrazine by distillation to shorten reaction times and improve yields. jk-sci.com

Alkylation Strategies

Alkylation methods are employed to introduce alkyl groups onto a hydrazine scaffold.

General N-Alkylation Procedures

N-alkylation is a common strategy for synthesizing substituted hydrazines. This can be achieved through the reaction of a hydrazine derivative with an alkylating agent, such as an alkyl halide. beilstein-archives.org For example, protected hydrazines can be alkylated with benzyl (B1604629) chloride or 4-methoxybenzyl chloride. kirj.ee The use of a catalyst, such as potassium iodide, can significantly improve the efficiency of these alkylation reactions, particularly with less reactive chlorides. kirj.ee

Copper-catalyzed N-arylation of hydrazides with aryl iodides is another effective method for creating substituted hydrazines. organic-chemistry.org Furthermore, direct reductive alkylation of hydrazine derivatives with reagents like α-picoline-borane offers a one-pot synthesis of N-alkylhydrazine derivatives. organic-chemistry.org The borrowing hydrogen methodology, using alcohols as alkylating agents in the presence of an iridium catalyst, provides an environmentally friendly alternative to using alkyl halides. nih.gov

Preparation of N'-Protected N-Alkyl Hydrazine Derivatives

The preparation of N'-protected N-alkyl hydrazine derivatives is a crucial step in the synthesis of more complex molecules, such as aza-peptides. Direct alkylation of protected hydrazines is a common method. This approach involves the reaction of a monoprotected hydrazine, such as Boc-hydrazine or Z-hydrazine, with an alkyl halide. The use of protecting groups is essential to prevent polyalkylation and to control the regioselectivity of the reaction.

One effective method involves the use of potassium iodide catalysis to accelerate the alkylation of protected hydrazines with less reactive alkyl halides, such as chlorides and bromides. kirj.ee The in situ generation of the more reactive alkyl iodide significantly improves reaction rates and yields. kirj.ee For instance, the alkylation of Boc-hydrazine with benzyl bromide in the presence of a catalytic amount of potassium iodide and a base like N,N'-diisopropylethylamine (DiPEA) in acetonitrile (B52724) proceeds efficiently. kirj.ee

Another approach is the reductive alkylation of monoprotected hydrazines with aldehydes. researchgate.net However, this method is not always suitable for substrates containing nucleophilic heteroatoms that can interfere with the reaction. researchgate.net The choice of protecting group is also critical, with the Ddz group being utilized for its selective removal under mild conditions, making it compatible with solid-phase peptide synthesis. researchgate.net

The direct alkylation of hydrazine derivatives can also be achieved using α-picoline-borane in a one-pot reductive alkylation process. organic-chemistry.org This method allows for the synthesis of various N-alkylhydrazine derivatives by carefully controlling the stoichiometry of the reactants. organic-chemistry.org

Condensation Reactions in Derivative Synthesis

Condensation reactions are fundamental in the synthesis of various derivatives of this compound. These reactions typically involve the formation of a new carbon-nitrogen double bond and are widely used to prepare hydrazones and hydrazides.

Hydrazones are a class of organic compounds containing the R1R2C=NNH2 functional group. They are readily synthesized through the condensation reaction of a hydrazine, such as this compound, with an aldehyde or a ketone. smolecule.comwikipedia.org This reaction is typically catalyzed by a small amount of acid, like glacial acetic acid or sulfuric acid, in an alcoholic solvent to drive the reaction towards the formation of the hydrazone. soeagra.comresearchgate.net The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. soeagra.com

Hydrazones derived from this compound are valuable intermediates in organic synthesis. For example, they can be used in the synthesis of various heterocyclic compounds and have been investigated for their biological activities. The formation of hydrazones is a key step in the Wolff-Kishner reduction, a reaction used to convert aldehydes and ketones to alkanes. libretexts.org

A variety of substituted benzaldehydes can be reacted with hydrazides to form hydrazone derivatives. For instance, 4-methoxybenzoylhydrazide has been reacted with various hydroxy and methoxy-substituted benzaldehydes to produce a series of hydrazones. nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | (2-Methoxybenzyl)hydrazone |

| 4-Methoxybenzohydrazide | 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidiene)-4-methoxybenzohydrazide nih.gov |

| 4-Methoxybenzohydrazide | 2,3-Dihydroxybenzaldehyde | N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide nih.gov |

| 4-Methoxybenzohydrazide | 3-Hydroxy-4-methoxybenzaldehyde | N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide nih.gov |

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine moiety. They are commonly synthesized via nucleophilic acyl substitution. A prevalent method involves the reaction of an acyl chloride with hydrazine or a substituted hydrazine. google.com To control the reaction and prevent the formation of bis-hydrazide by-products, the reaction is often carried out at low temperatures in an inert solvent, with the acyl chloride added continuously to a slurry of hydrazine. google.com

Hydrazides can also be prepared from esters through reaction with hydrazine hydrate. mdpi.com This transamidation reaction is another common route to hydrazides. mdpi.com Furthermore, activated amides can react with hydrazine under mild, transition-metal-free conditions in an aqueous environment to yield acyl hydrazides. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. fip.org This technique has been successfully applied to the synthesis of this compound derivatives.

For example, the synthesis of N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide has been achieved through a microwave-assisted condensation reaction between 2-hydroxybenzohydrazide (B147611) and 2-methoxybenzaldehyde. fip.org The reaction, carried out in ethanol, was completed in a significantly shorter time (e.g., 8 minutes) under microwave irradiation (160-320 W) compared to conventional heating. fip.org

Microwave irradiation has also been employed in the synthesis of pyrazoline derivatives from chalcones and hydrazine derivatives, with glacial acetic acid as a catalyst. researchgate.net Similarly, pyrazole derivatives have been synthesized via microwave-assisted reactions of substituted benzaldehydes, ethyl-3-oxobutanoate, and phenylhydrazine (B124118). dergipark.org.tr The use of microwave heating has been shown to dramatically reduce reaction times, in some cases from days to minutes, and improve yields. dergipark.org.trtandfonline.com

| Reaction | Reactants | Conditions | Yield | Reference |

| Hydrazone Synthesis | 2-Hydroxybenzohydrazide, 2-Methoxybenzaldehyde | Microwave (160W), 8 min | 68-81% | fip.orgresearchgate.net |

| Pyrazoline Synthesis | Chalcones, Hydrazine derivatives | Microwave, Glacial Acetic Acid | - | researchgate.net |

| Pyrazole Synthesis | Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Microwave, 20 min | - | dergipark.org.tr |

| Chromen-2-one derivative synthesis | 3-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one, Hydrazine hydrate | Microwave (140 °C), 2 min | - | tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of this compound and its derivatives.

One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. For instance, the synthesis of hydrazide derivatives has been reported using L-proline as a catalyst in a more environmentally friendly manner. mdpi.com Microwave-assisted synthesis, as discussed previously, is also considered a green chemistry approach due to its energy efficiency and often solvent-free or reduced solvent conditions. fip.orgresearchgate.net The use of water-glycerol solvent systems under ultrasonic irradiation for the synthesis of hydrazine carboxamides is another example of a green synthetic method. nih.gov

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing waste and improving efficiency. The synthesis of pyranopyrazoles using a four-component reaction catalyzed by zinc acetate (B1210297) in toluene (B28343) under reflux is an example of such a process. growingscience.com The palladium-catalyzed coupling of hydrazine with aryl halides using an inexpensive hydroxide (B78521) base at low catalyst loadings also represents a more sustainable route to aryl hydrazines. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Methoxybenzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This structural feature makes hydrazine and its derivatives potent nucleophiles. The terminal nitrogen atom (-NH2) of (2-Methoxybenzyl)hydrazine is typically the primary site of nucleophilic attack. Its reactivity allows it to readily engage with a variety of electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. quora.com This reaction is a type of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The process is typically initiated by the attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate known as a carbinolamine. quora.com Subsequent proton transfer and elimination of water yield the stable C=N double bond of the hydrazone. libretexts.org

The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The general mechanism for this transformation is a cornerstone of carbonyl chemistry. wordpress.comlibretexts.org

Table 1: Representative Carbonyl Substrates for Condensation Reactions This table lists common aldehydes and ketones that typically undergo condensation reactions with substituted hydrazines like this compound.

| Carbonyl Compound | Class | Expected Product Type |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | (2-Methoxybenzyl)hydrazone of Benzaldehyde |

| Acetone | Aliphatic Ketone | (2-Methoxybenzyl)hydrazone of Acetone |

| Cyclohexanone | Cyclic Ketone | (2-Methoxybenzyl)hydrazone of Cyclohexanone |

| 4-Nitrobenzaldehyde | Aromatic Aldehyde | (2-Methoxybenzyl)hydrazone of 4-Nitrobenzaldehyde |

| Acetophenone | Aryl-Alkyl Ketone | (2-Methoxybenzyl)hydrazone of Acetophenone |

The formation of (2-Methoxybenzyl)hydrazones is not merely a derivatization technique but also a gateway to further synthetic transformations. Hydrazones are stable compounds that serve as versatile intermediates in organic synthesis. mdpi.comnih.gov

A prominent transformation of hydrazones is the Wolff-Kishner reduction . This reaction converts the hydrazone, under strong basic conditions and high temperatures, into an alkane. libretexts.orgwordpress.com The process involves the deprotonation of the terminal nitrogen, followed by a sequence of steps that culminate in the elimination of nitrogen gas (N₂) to furnish the fully reduced hydrocarbon. libretexts.orglibretexts.org This method provides a powerful tool for the deoxygenation of aldehydes and ketones, particularly those sensitive to acidic conditions.

Furthermore, the hydrazone moiety can participate in various cyclization reactions to form a wide array of nitrogen-containing heterocycles. Depending on the structure of the carbonyl precursor and the reaction conditions, hydrazones can be converted into pyridazines, triazoles, and other important heterocyclic systems. chempap.orgchemtube3d.comclockss.org For instance, the reaction of a hydrazone with a 1,4-dicarbonyl compound can lead to the formation of a pyridazine (B1198779) ring. liberty.eduyoutube.com

Reduction Reactions to Amine Derivatives

The N-N single bond in hydrazine and its derivatives can be cleaved under reductive conditions to yield the corresponding amines. For this compound, this transformation would produce (2-methoxybenzyl)amine and ammonia. This reductive cleavage is a valuable synthetic method for preparing primary amines from hydrazines. Various reducing agents can accomplish this, including catalytic hydrogenation. For example, systems using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate (B1144303) itself or hydrogen gas are effective. sciencemadness.org Another cost-effective method employs hydrazine hydrate as the hydrogen donor in the presence of magnesium powder as a catalyst, which can selectively reduce nitro compounds to amines and is indicative of systems capable of reducing N-N bonds. niscpr.res.in Iron-based catalysts have also been developed for the reduction of aromatic nitro compounds using hydrazine hydrate, showcasing the utility of transition metals in facilitating such reductions. google.com

Oxidation Reactions Leading to Nitrogen-Containing Heterocycles

The oxidation of hydrazine derivatives can lead to various products, and when coupled with cyclization, it provides a route to nitrogen-containing heterocycles. A classic example is the synthesis of pyridazines from the condensation of a hydrazine with a γ-dicarbonyl compound (a 1,4-diketone or its equivalent), followed by oxidation. chemtube3d.comliberty.edu The initial reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring system. chemtube3d.com While specific examples involving this compound are not detailed in the surveyed literature, this general pathway is a fundamental method in heterocyclic chemistry. youtube.comthieme-connect.de Additionally, intramolecular redox cyclization reactions, where a group within the same molecule is oxidized while another is reduced, can also lead to heterocyclic systems like cinnolines from appropriately substituted precursors. rsc.org

Complexation Chemistry with Metal Ions

Hydrazones derived from this compound are excellent ligands for the coordination of metal ions. The presence of the imine C=N group and other potential donor atoms allows these molecules to act as chelating agents, forming stable complexes with a wide range of transition metals. jptcp.comresearchgate.net

The design of hydrazone ligands allows for fine-tuning of their electronic and steric properties, influencing the geometry and stability of the resulting metal complexes. frontiersin.org Hydrazones can act as bidentate or tridentate ligands. semanticscholar.orgunimas.my In many cases, coordination occurs through the imine nitrogen and a nearby donor atom, such as a phenolic oxygen or a heterocyclic nitrogen atom, forming a stable five- or six-membered chelate ring with the metal center. jptcp.comsemanticscholar.org The specific coordination mode depends on the structure of the aldehyde or ketone used to form the hydrazone. For instance, a hydrazone derived from salicylaldehyde (B1680747) and this compound would likely act as a tridentate O,N,N ligand. The versatility of hydrazone ligands makes them valuable in the development of coordination compounds with diverse applications. nih.govchemistryjournal.netresearchgate.net

Table 2: Common Metal Ions and Coordination Geometries in Hydrazone Complexes This table provides illustrative examples of metal ions that form complexes with hydrazone ligands and the typical coordination geometries observed.

| Metal Ion | Common Oxidation State | Typical Coordination Number | Common Geometry |

|---|---|---|---|

| Copper | Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Nickel | Ni(II) | 4, 6 | Square Planar, Octahedral |

| Zinc | Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Cobalt | Co(II), Co(III) | 4, 6 | Tetrahedral, Octahedral |

| Iron | Fe(II), Fe(III) | 6 | Octahedral |

Formation of Metal-Hydrazine Complexes (e.g., Mn(II), Cu(II))

Hydrazine and its derivatives, including this compound, are known to act as ligands in coordination chemistry, forming stable complexes with various transition metals. The lone pair of electrons on the nitrogen atoms allows them to donate electron density to a metal center, functioning as Lewis bases. The formation of complexes with Manganese(II) and Copper(II) is of particular interest due to the diverse structural and electronic properties these metals can exhibit.

While specific studies on this compound complexes with Mn(II) and Cu(II) are not extensively detailed in the provided search results, the behavior of related hydrazine and hydrazone derivatives provides significant insight into the expected coordination modes. amazonaws.comnih.govresearchgate.netnih.gov Generally, hydrazine derivatives can coordinate to metal ions in a monodentate fashion through one of the nitrogen atoms or as a bridging ligand connecting two metal centers.

In the case of Mn(II), a d⁵ high-spin ion, complexes often exhibit an octahedral geometry. nih.gov For instance, binuclear Mn(II) complexes have been synthesized where hydrazone ligands and azide (B81097) ions bridge two metal centers. nih.gov Similarly, Cu(II), a d⁹ ion, readily forms complexes with hydrazone ligands. These complexes can adopt various geometries, including square planar or distorted octahedral, depending on the coordination environment. nih.govdtic.mil The reaction of a hydrazine derivative with a copper(II) salt, such as copper chloride, can lead to the formation of mononuclear or polynuclear complexes. researchgate.netdtic.mil Spectroscopic techniques such as IR, UV-Vis, and EPR, along with magnetic susceptibility measurements, are crucial for characterizing the structure and bonding within these metal-hydrazine complexes. amazonaws.comresearchgate.net

| Metal Ion | Common Geometries | Coordination Characteristics with Hydrazine Derivatives |

|---|---|---|

| Mn(II) | Octahedral, Trigonal-prismatic | Can form high-spin mononuclear or binuclear complexes; hydrazine derivatives can act as bridging ligands. nih.govnih.gov |

| Cu(II) | Square Planar, Octahedral (often distorted) | Forms stable mononuclear complexes; the specific geometry depends on the steric and electronic properties of the ligands. nih.govdtic.mil |

Reactions with Carbon Dioxide and Reversibility

The reaction between hydrazine derivatives and carbon dioxide is a significant area of research, particularly in the context of CO₂ capture technologies. researchgate.net Hydrazine can react with CO₂ in a reversible manner to form various products, primarily carbazic acid and its salts. google.comgoogle.com The reaction is generally initiated by the nucleophilic attack of the terminal -NH₂ group of the hydrazine on the electrophilic carbon atom of CO₂. mdpi.com

This reaction can lead to the formation of a zwitterionic intermediate, specifically a hydrazinium (B103819) carboxylate. google.comrsc.org Studies on hydrazine itself have shown that under high-pressure CO₂ conditions, a 1:1 adduct between hydrazine and CO₂ can be quantitatively produced. google.com This product, hydrazinium carboxylate (+NH₃NHCO₂⁻), is a stable zwitterionic solid. rsc.org

| Reactant | Product(s) | Key Reaction Features |

|---|---|---|

| Hydrazine + CO₂ | Carbazic Acid, Hydrazinium Carbazate, Zwitterionic Adducts | Reversible reaction; forms a 1:1 adduct; crucial for CO₂ capture applications. researchgate.netgoogle.com |

Ring Cleavage and Sulfur Extrusion Reactions

This compound, or more precisely its derivatives, can participate in complex reactions involving heterocyclic ring systems. A notable example is the reaction of hydrazine hydrate with 5-(2-aryl-2-oxoethylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-ones. In these reactions, the hydrazine acts as a nucleophile, leading to the cleavage of the thiazolidinone ring.

A key observation in these transformations is the extrusion of elemental sulfur. The reaction mechanism is proposed to involve an initial cleavage of the heterocyclic ring, followed by the formation of an episulfide intermediate. This intermediate then readily extrudes a sulfur atom. The successful isolation and detection of sulfur is a critical piece of evidence supporting this mechanistic pathway.

The reaction of 3-substituted-5-(2-aryl-2-oxoethylidene)-2-thioxothiazolidin-4-ones with hydrazine hydrate under reflux or at room temperature yields products such as 4-(3-aryl-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-(2-methoxyphenyl)thiosemicarbazides and 4-(2-methoxyphenyl)thiosemicarbazide. The formation of these products is rationalized by the initial sulfur extrusion, followed by further reactions and rearrangements of the resulting intermediates. This demonstrates the role of the hydrazine moiety in facilitating both ring-opening and the elimination of atoms like sulfur from a heterocyclic core.

| Starting Material | Reagent | Key Transformation | Major Products |

|---|---|---|---|

| 5-(2-aryl-2-oxoethylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-ones | Hydrazine Hydrate | Ring Cleavage and Sulfur Extrusion | Substituted thiosemicarbazides |

Applications in Organic Synthesis and Materials Science

(2-Methoxybenzyl)hydrazine as a Versatile Synthetic Building Block

This compound is recognized in the field of organic synthesis as a key intermediate for the creation of more complex molecules. The presence of the hydrazine (B178648) group provides a nucleophilic center that readily reacts with electrophilic partners, such as carbonyl compounds, to form hydrazones. These intermediates can then undergo further transformations, including cyclization reactions, to yield a diverse array of heterocyclic systems. The 2-methoxybenzyl group can influence the reactivity and properties of the final products, including their biological activity and material characteristics.

Hydrazine derivatives, in general, are crucial in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. Substituted hydrazines like this compound are of particular interest as they allow for the introduction of specific functionalities into the target molecules. The methoxy (B1213986) group can modulate the electronic properties of the aromatic ring and provide a site for further chemical modification.

Role in the Synthesis of Heterocyclic Compounds

The reactivity of the hydrazine functional group in this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles. These ring systems are prevalent in many biologically active compounds and functional materials.

Pyrazole (B372694) moieties are a common feature in many pharmaceutical compounds. A well-established method for synthesizing pyrazole rings is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In a specific application, this compound dihydrochloride (B599025) has been utilized in the synthesis of 5-bromo-1-(2-methoxybenzyl)-1H-pyrazole. This reaction involves the condensation of this compound with an appropriate 1,3-dielectrophilic precursor.

A documented synthesis involves the reaction of 2-methoxybenzyl hydrazine dihydrochloride with a suitable precursor, heated to 100°C for two hours in the presence of molecular sieves. After filtration and purification by flash chromatography, the desired pyrazole product is isolated.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound dihydrochloride | 1,1,3,3-Tetramethoxypropane and HBr/Br₂ (in situ formation of malondialdehyde precursor) | Heating at 100°C, 2 hours, molecular sieves | 5-Bromo-1-(2-methoxybenzyl)-1H-pyrazole |

Pyridazine (B1198779) derivatives are another important class of heterocyclic compounds, often synthesized through the reaction of a hydrazine with a 1,4-dicarbonyl compound. The general synthetic strategy involves the condensation of the hydrazine with the dicarbonyl compound to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

While specific examples detailing the use of this compound are not extensively documented, the established reactivity of hydrazines suggests its utility in this synthetic transformation. The reaction would proceed by nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons, followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Proposed Intermediate | Proposed Product |

| This compound | 1,4-Diketone (e.g., Hexane-2,5-dione) | 1-(2-Methoxybenzyl)-3,6-dimethyl-1,4,5,6-tetrahydropyridazine | 1-(2-Methoxybenzyl)-3,6-dimethylpyridazine |

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. A common synthetic route to these compounds involves the cyclization of thiosemicarbazide (B42300) derivatives. This compound can serve as a precursor to the required thiosemicarbazide.

The synthesis would begin with the reaction of this compound with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. Subsequent acid-catalyzed cyclization of this intermediate would then yield the desired 1,3,4-thiadiazole (B1197879) derivative.

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Condition | Proposed Product |

| This compound | Phenyl isothiocyanate | 4-Phenyl-1-(2-methoxybenzyl)thiosemicarbazide | Acid (e.g., H₂SO₄) | 2-(Phenylamino)-5-((2-methoxyphenyl)methyl)-1,3,4-thiadiazole |

Benzothiazoles are bicyclic compounds with a benzene (B151609) ring fused to a thiazole (B1198619) ring. While direct synthesis from this compound is less common, it can be used to form benzothiazole (B30560) hydrazone derivatives. These derivatives are synthesized by reacting a 2-hydrazinobenzothiazole (B1674376) with an appropriate aldehyde or ketone.

In a reversed approach, one could envision the synthesis of a hydrazide from this compound, which could then be a precursor for further heterocyclic constructions, though the direct formation of a benzothiazole ring from this starting material is not a standard method. A more plausible route involves the reaction of a 2-chlorobenzothiazole (B146242) with this compound to yield a 2-((2-methoxybenzyl)hydrazinyl)benzothiazole.

| Reactant 1 | Reactant 2 | Proposed Product |

| 2-Chlorobenzothiazole | This compound | 2-((2-Methoxybenzyl)hydrazinyl)benzothiazole |

Triazinone derivatives are six-membered heterocyclic compounds containing three nitrogen atoms and a carbonyl group. A common method for their synthesis is the reaction of a hydrazine derivative with an α-keto ester.

The reaction of this compound with an α-keto ester, such as ethyl pyruvate (B1213749), would be expected to proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization to yield the triazinone ring. This approach provides a straightforward route to substituted triazinone derivatives.

| Reactant 1 | Reactant 2 | Proposed Product |

| This compound | Ethyl pyruvate | 6-Methyl-2-(2-methoxybenzyl)-2,5-dihydro-1,2,4-triazin-5-one |

Other Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Phthalazines, Quinazolines, Quinoxalines)

Hydrazine and its derivatives are fundamental reagents in the synthesis of a wide array of nitrogen-containing heterocycles. Substituted hydrazines, such as this compound, are utilized to introduce specific functionalities into the target heterocyclic core.

Benzimidazoles: The benzimidazole (B57391) scaffold is a key component in many pharmacologically active molecules. The synthesis of benzimidazole derivatives can involve the use of hydrazine intermediates. For instance, studies have shown the synthesis of 2-(4-methoxybenzyl)-1H-benzimidazole, a positional isomer of the title compound's potential derivative, which serves as a starting material for more complex molecules, including those bearing triazole and oxadiazole rings. lew.ro In these multi-step syntheses, a common strategy involves converting a precursor molecule into a hydrazine derivative using hydrazine hydrate (B1144303), which then acts as a nucleophile to build further heterocyclic systems. lew.rotandfonline.comresearchgate.netscholarsresearchlibrary.com

Phthalazines, Quinazolines, and Quinoxalines: The synthesis of these bicyclic nitrogen heterocycles often relies on condensation reactions where hydrazine or a substituted hydrazine is a key component.

Phthalazines can be prepared through the cyclization of appropriate precursors with hydrazine derivatives. nih.govlongdom.orgresearchgate.netjocpr.com

Quinazolines are synthesized via various metal-catalyzed or mediated reactions, often involving the cyclization of aminobenzylamines or related compounds. nih.govorganic-chemistry.orgnih.govbeilstein-journals.orgorganic-chemistry.org

Quinoxalines are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, but other routes involving hydrazine precursors also exist. encyclopedia.pubmdpi.comnih.govorganic-chemistry.org

While specific examples detailing the use of this compound were not prominent in the surveyed literature, the established synthetic routes are broadly applicable to substituted hydrazines, suggesting its utility in creating libraries of functionalized heterocycles.

Fischer Indole (B1671886) Synthesis: A primary and historically significant reaction involving arylhydrazines is the Fischer indole synthesis, which produces the indole heterocyclic core from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. thermofisher.comwikipedia.orgalfa-chemistry.combyjus.com Research on the closely related compound, 2-methoxyphenylhydrazine, reveals the profound impact of the ortho-methoxy substituent on the reaction's outcome. When ethyl pyruvate 2-methoxyphenylhydrazone (the intermediate formed from 2-methoxyphenylhydrazine and ethyl pyruvate) is subjected to Fischer indole synthesis conditions (HCl/EtOH), it yields an unexpected "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the major product. nih.gov The expected "normal" product, ethyl 7-methoxyindole-2-carboxylate, is formed in smaller amounts. nih.gov This peculiar reactivity, where cyclization occurs on the same side as the methoxy substituent leading to its eventual replacement, highlights the unique chemical behavior imparted by the 2-methoxy group. nih.gov

| Reaction | Reactants | Key Observation |

| Fischer Indole Synthesis | Ethyl pyruvate 2-methoxyphenylhydrazone | The 2-methoxy group directs an "abnormal" reaction pathway, leading to a chlorinated indole as the main product instead of the expected methoxy-substituted indole. nih.gov |

Intermediate in Pharmaceutical and Agrochemical Synthesis

Hydrazine derivatives are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals due to their ability to form a variety of essential structural motifs. eosmedchem.com The hydrochloride salt of the related compound, 2-methoxyphenylhydrazine, is described as a valuable building block for creating active pharmaceutical ingredients (APIs) and complex fine chemicals. nbinno.com Similarly, other substituted benzylhydrazines, such as (2-fluoro-benzyl)-hydrazine, serve as key intermediates in the synthesis of modern drugs like Riociguat. innospk.com This underscores the importance of the substituted benzylhydrazine (B1204620) scaffold in medicinal chemistry.

The hydrazone functional group is considered a relevant pharmacophore in the design of new analgesic and anti-inflammatory agents. nih.govresearchgate.net Consequently, hydrazine derivatives are attractive starting materials for the synthesis of potential nonsteroidal anti-inflammatory drugs (NSAIDs).

A prominent example in this class is Indomethacin. Its classic synthesis, however, does not use this compound. Instead, the widely adopted Fischer indole synthesis route to prepare the indole core of Indomethacin begins with 4-methoxyphenylhydrazine (p-methoxyphenylhydrazine). wikipedia.org This starting material is reacted with levulinic acid to form the necessary indole structure, which is then further modified to yield the final drug. wikipedia.org

While this compound is not directly used for Indomethacin, the broader class of hydrazine derivatives is actively explored for creating novel NSAIDs or for modifying existing ones, such as ibuprofen, to develop new chemical entities with potentially improved properties. nih.govmdpi.comrasayanjournal.co.in

| Drug Example | Hydrazine-based Starting Material | Synthetic Method |

| Indomethacin | 4-Methoxyphenylhydrazine | Fischer Indole Synthesis wikipedia.org |

Precursors for Peptidomimetics and Aza-Amino Acids

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability and bioavailability. nih.gov One strategy to create peptidomimetics is to replace an α-carbon in an amino acid with a nitrogen atom, resulting in an "aza-amino acid". researchgate.net

The synthesis of these aza-amino acids relies on stable precursors, which are typically N-protected alkylhydrazines. researchgate.netkirj.ee The general approach involves the alkylation of a mono-protected hydrazine, where the alkyl group introduced will become the side chain of the aza-amino acid. kirj.eekirj.ee This method avoids the use of unstable aza-amino acids directly. researchgate.net

In this context, this compound could serve as a precursor for an aza-amino acid where the 2-methoxybenzyl moiety functions as the side chain. The synthesis would involve protecting one of the nitrogen atoms of this compound, followed by reactions to incorporate it into a peptide sequence. The use of structurally related benzyl (B1604629) groups, such as 2-hydroxy-4-methoxybenzyl, has been noted in the field of azapeptides, supporting the applicability of this synthetic strategy. ovid.com

Contributions to Polymer Chemistry and Materials Science

While the direct use of this compound in polymer synthesis is not widely documented in the reviewed literature, the hydrazine functional group is a valuable tool in polymer chemistry.

General strategies in polymer science involve the use of hydrazine hydrate to react with polymer precursors to create poly(hydrazides). These polymers can then be modified through reactions with aldehydes or ketones to attach various functional groups, leading to a diverse range of functional polymers. However, specific examples employing this compound as a monomer or a post-polymerization modification agent were not identified in the conducted research.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, built from organic molecules linked by strong covalent bonds. The synthesis of COFs often involves condensation reactions, and the use of hydrazine as a linker is a known strategy. researchgate.net

Hydrazine-linked COFs can be formed by reacting hydrazine with multifunctional aldehydes, such as 1,3,5-benzenetrialdehyde. berkeley.edu This results in a porous framework connected by hydrazine (-NH-NH-) linkages. These structures can be further modified, for example, through oxidation, to convert the hydrazine links into more stable hydrazide groups. nih.govnih.govchemrxiv.org

Although no COFs have been explicitly reported using this compound, its structure makes it a potential candidate as a functional linker. By reacting with di- or tri-aldehydes, it could be incorporated into a COF structure. The pendant 2-methoxybenzyl groups would line the pores of the framework, imparting specific chemical properties such as hydrophobicity or potential binding sites, thereby tuning the functionality of the final material for applications like gas storage or catalysis.

Pharmacological and Biological Activities of 2 Methoxybenzyl Hydrazine and Its Derivatives

Antimicrobial Properties

Hydrazine (B178648) derivatives, including those related to (2-Methoxybenzyl)hydrazine, are recognized for their broad-spectrum antimicrobial activity. turkjps.orgnih.gov The structural flexibility of these compounds allows for the synthesis of numerous derivatives, such as hydrazones and pyrazolines, which have been tested against a variety of pathogens. turkjps.orgpsvmkendra.com

Hydrazide-hydrazone derivatives have shown a wide spectrum of antibacterial activity. nih.gov Studies have demonstrated that these compounds can be particularly effective against Gram-positive bacteria. nih.govmdpi.com For instance, certain 2,4,6-trimethylbenzenesulfonyl hydrazones displayed significant activity against strains like Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp., with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 500 µg/mL. nih.gov

The activity of these derivatives can be influenced by their specific chemical structure. For example, the presence of a methoxy (B1213986) substituent was found to enhance antibacterial activity against S. aureus and E. faecalis in certain pyrazoline scaffolds. turkjps.org In some cases, the potency of these synthetic compounds has been shown to be significantly higher than standard antibiotics. One study found that specific hydrazide-hydrazone derivatives were almost two thousand times more active than nitrofurantoin against B. subtilis and S. aureus. nih.gov

The antibacterial mechanism for some hydrazine derivatives has been linked to the generation of reactive oxygen species (ROS) and the disruption of bacterial membranes. mdpi.com

Table 1: Antibacterial Activity of Selected Hydrazine Derivatives

| Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline and Hydrazone Derivatives | Gram-positive & Gram-negative bacteria | 32-512 | turkjps.org |

| 2,4,6-Trimethylbenzenesulfonyl Hydrazones | Gram-positive bacteria (e.g., Staphylococcus spp., Bacillus spp.) | 7.81 - 500 | nih.gov |

| Isonicotinic Acid Hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 1.95 - 7.81 | nih.gov |

| Hydrazine Derivative-Based Carbon Dots (HAH-CDs) | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 | mdpi.com |

Hydrazine derivatives and their metal complexes are promising as antifungal agents. psvmkendra.com Research has highlighted their efficacy against various fungal pathogens, including clinically relevant Candida species. nih.gov A study screening hybrid molecules containing pyrrolidinone rings coupled with a hydrazine moiety found them to have fair to excellent antifungal effects against Candida albicans. researchgate.net

Specifically, derivatives designated as Hyd.H, Hyd.OCH3, and Hyd.Cl demonstrated significant, rapid fungicidal activity against C. albicans. nih.gov These compounds were also effective against clinical isolates of C. albicans that were resistant to standard antifungal drugs like fluconazole and caspofungin. nih.govnih.gov The antifungal mechanisms of hydrazine-metal complexes may include disrupting the fungal membrane, inhibiting ergosterol biosynthesis, and producing reactive oxygen species (ROS). psvmkendra.com One study noted that pyrazoline and hydrazone derivatives showed moderate antimicrobial activity against C. albicans with MIC values ranging from 32-512 μg/mL. turkjps.org

Table 2: Antifungal Activity of Selected Hydrazine Derivatives

| Derivative Class | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Pyrazoline and Hydrazone Derivatives | Candida albicans | MIC: 32-512 µg/mL | turkjps.org |

| Pyrrolidinone-Hydrazine Hybrids (Hyd.H, Hyd.OCH3, Hyd.Cl) | Candida albicans (including drug-resistant strains) | Demonstrated significant fungicidal activity | nih.gov |

| Hydrazone-Metal Complexes (Cu, Co, Zn) | Candida albicans, Aspergillus niger | Potent activity reported | psvmkendra.com |

Anticancer and Antiproliferative Potentials

The potential of hydrazine derivatives as anticancer agents has been extensively investigated. nih.govnih.gov These compounds have shown cytotoxic activity against a range of human cancer cell lines, acting through various mechanisms to inhibit cell growth and induce cell death. nih.gov

Derivatives of hydrazine have demonstrated significant growth-inhibitory effects against multiple cancer cell lines. For example, a novel series of trimethoxypyridine derivatives showed potent anti-proliferative activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Similarly, certain quinazolinone hydrazine derivatives were effective at inhibiting the growth of lung cancer (EBC-1), glioblastoma (U-87MG), and colon cancer (HT-29) cells, with IC₅₀ values in the micromolar range. nih.gov

A triazole precursor containing a hydrazine moiety, compound P7a, was particularly effective against the MCF-7 breast cancer cell line with an IC₅₀ value of 33.75 ± 1.20µM after 48 hours of treatment. nih.govresearchgate.net In another study, a benzimidazole (B57391) derivative showed high cytotoxic effects against HepG2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively.

It is noteworthy that some antifungal hydrazine compounds did not exhibit cytotoxicity against human cancer cell lines at concentrations effective against fungi, suggesting that specific structural modifications are key to their cytotoxic potential. nih.gov

Table 3: Cytotoxicity (IC₅₀) of Selected Hydrazine Derivatives Against Cancer Cell Lines

| Derivative Class/Compound | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Triazole Precursor (P7a) | MCF-7 (Breast) | 33.75 ± 1.20 | researchgate.net |

| MDA-MB-231 (Breast) | 178.92 ± 12.51 | nih.gov | |

| Quinazolinone Hydrazine Derivative (CM9) | EBC-1 (Lung) | 8.6 ± 1.9 | nih.gov |

| U-87MG (Glioblastoma) | 18.4 ± 2.3 | nih.gov | |

| HT-29 (Colon) | 24.6 ± 2.6 | nih.gov | |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | |

| A549 (Lung) | 15.80 |

A key mechanism behind the anticancer activity of hydrazine derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. researchgate.net The triazole precursor P7a was shown to significantly increase the proportion of apoptotic cells in the MCF-7 breast cancer line. nih.gov This induction of apoptosis was linked to the intrinsic pathway, involving increased mitochondrial membrane permeabilization and the activation of caspase-9 and caspase-3/7. nih.gov

Furthermore, these derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Compound P7a caused cell proliferation to be arrested at the G1 phase in the MCF-7 cell line. nih.govresearchgate.net Cell cycle arrest at the G1 phase is a common mechanism for antiproliferative compounds, preventing the cell from entering the DNA synthesis (S) phase. mdpi.com Other hydrazine derivatives have been found to induce cell cycle arrest at the G2/M phase in cell lines such as MCF-7 and HCT116. nih.govresearchgate.net

Beyond activity in 2D cell culture, hydrazine derivatives have shown efficacy in models that more closely mimic solid tumors. The growth inhibitory effects of quinazolinone hydrazine derivatives CM9 and CM10 were demonstrated in three-dimensional (3D) spheroid models of EBC-1 lung cancer cells. nih.gov Treatment with these compounds led to a significant, dose-dependent reduction in the viability of the spheroids, indicating an ability to penetrate and act on tumor-like structures. nih.gov

The development of metastasis is a major challenge in cancer treatment and is responsible for a majority of cancer-related deaths. mdpi.com Certain hydrazine derivatives function as multi-target inhibitors, such as the quinazolinone derivative CM9 which inhibits MET kinase activity. nih.gov The MET signaling pathway is known to be involved in tumor growth, angiogenesis, and metastasis. By inhibiting such kinases, these compounds can simultaneously suppress multiple processes that are crucial for tumor progression and spread. nih.gov

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development and metastasis. waocp.orgnih.gov Derivatives of this compound have been investigated for their ability to inhibit this process. One study focused on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, to assess its anti-angiogenic properties. waocp.orgnih.gov

Using a rat aorta angiogenesis assay, this compound demonstrated a significant, dose-dependent inhibition of blood vessel growth. nih.gov The study found that the compound has an anti-angiogenic activity with a half-maximal inhibitory concentration (IC50) of 56.9 µg/mL. waocp.orgnih.gov This inhibitory effect is potentially linked to the compound's anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the formation of new blood vessels. waocp.orgnih.gov The anti-proliferative IC50 against HUVECs was determined to be 76.3 µg/mL. waocp.orgnih.gov The compound also inhibited the proliferation of A549 lung cancer cells with an IC50 of 45.5 µg/mL. waocp.orgnih.gov

Table 1: Anti-angiogenic and Anti-proliferative Activity of a Carbothioamide Derivative

| Activity | Target | IC50 Value |

|---|---|---|

| Anti-angiogenic | Rat Aorta Blood Vessels | 56.9 µg/mL |

| Anti-proliferative | HUVECs | 76.3 µg/mL |

Anti-inflammatory Effects

Hydrazone derivatives, a class of compounds that can be derived from hydrazines, are recognized for a wide spectrum of biological activities, including potent anti-inflammatory effects. nih.govmdpi.comnih.gov Research has shown that various hydrazone derivatives exhibit significant anti-inflammatory properties in preclinical models. mdpi.com For instance, certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives showed strong anti-inflammatory activity when compared to standard drugs. mdpi.com The anti-inflammatory potential of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. nih.govresearchgate.net

In one study, a (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, an aroyl propionic acid derivative, showed a 73.52% reduction in paw edema induced by carrageenan. researchgate.net Another investigation into hydrazone derivatives H2, H3, and H4 in an acetic acid-induced writhing test, which assesses both analgesic and anti-inflammatory pathways, showed significant reductions in nociception, comparable to the standard drug indomethacin. nih.gov Specifically, at a dose of 40 mg/kg, H2 and H4 reduced writhing by 89.93% and 96.00%, respectively, while indomethacin inhibited it by 91.93%. nih.gov Another derivative, H5, was found to reduce leukocyte migration in a carrageenan-induced peritoneal cavity test, with its effect at 40 mg/kg (47.42% reduction) being comparable to that of dexamethasone (57.34% reduction). nih.gov

The structural features of these molecules, such as the presence of halogen or dimethylamino groups, can significantly influence their anti-inflammatory potency. mdpi.com

Table 2: Anti-inflammatory Effects of Select Hydrazone Derivatives

| Compound/Derivative | Model / Assay | Dose | Result (% Inhibition / Reduction) |

|---|---|---|---|

| (2-Hydroxy-4-methoxyphenyl) Derivative | Carrageenan-induced paw edema | Not specified | 73.52% |

| Hydrazone H2 | Acetic acid-induced writhing | 40 mg/kg | 89.93% |

| Hydrazone H4 | Acetic acid-induced writhing | 40 mg/kg | 96.00% |

| Hydrazone H5 | Carrageenan-induced leukocyte migration | 40 mg/kg | 47.42% |

| Indomethacin (Standard) | Acetic acid-induced writhing | Not specified | 91.93% |

Antituberculosis Activity

The rise of drug-resistant mycobacterial strains necessitates the development of new antituberculosis agents. nih.gov Hydrazide-hydrazone derivatives have been a significant focus of this research, demonstrating a wide array of biological effects, including potent activity against Mycobacterium tuberculosis. nih.govthieme-connect.de

Several studies have synthesized and evaluated new hydrazone derivatives for their effectiveness against M. tuberculosis H37Rv. nih.govnih.gov In one study, new thiazolylhydrazone derivatives were screened in vitro using the BACTEC 460 Radiometric System, with some compounds showing significant inhibition of 92% to 96% at a concentration of 6.25 µg/mL. nih.gov Another study synthesized two series of hydrazide-hydrazone and sulfonyl hydrazone derivatives which demonstrated significant minimum inhibitory concentrations (MICs) ranging from 0.07 to 0.32 µM against the H37Rv strain, comparable to the frontline drug isoniazid. nih.gov For example, a lead derivative from the hydrazide-hydrazone series showed an MIC of 0.0730 µM, while a compound from the sulfonyl hydrazone series had an MIC of 0.0716 µM. nih.gov

Further research into isatin hydrazides also showed promising results, with compounds 8b and 8c exhibiting high activity with MIC values of 12.5 and 6.25 µg/mL, respectively. mdpi.com These findings highlight the potential of hydrazone scaffolds in developing novel antitubercular agents. mdpi.com

Table 3: Antituberculosis Activity of Hydrazone Derivatives against M. tuberculosis H37Rv

| Compound Series | Derivative Example | Activity Metric | Value |

|---|---|---|---|

| Thiazolylhydrazones | Not specified | % Inhibition @ 6.25 µg/mL | 92% - 96% |

| Hydrazide-hydrazones | Compound 6 | MIC | 0.0730 µM |

| Sulfonyl hydrazones | Compound 7 | MIC | 0.0716 µM |

| Isatin Hydrazides | Compound 8b | MIC | 12.5 µg/mL |

Antiviral Activity (e.g., HIV-1)

Derivatives of hydrazine have been explored as potential antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comnih.gov Research has focused on developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) and compounds targeting other viral proteins like the HIV-1 capsid. nih.govmdpi.com

One area of investigation involves thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs). nih.gov The introduction of alkylthio substituents at the C-2 position of the pyrimidine ring in S-DABO derivatives resulted in compounds that were up to 10-fold more potent than their alkyloxy counterparts. nih.gov Certain C-5 methyl-substituted S-DABOs demonstrated half-maximal effective concentration (EC50) values as low as 0.6 µM while lacking cytotoxicity at concentrations up to 300 µM. nih.gov

Another study focused on aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline. mdpi.com These compounds were found to be effective against HIV-1 in infected MT-4 cells at submicromolar and low micromolar concentrations. mdpi.com Their mechanism may involve the inhibition of HIV integrase, a key enzyme in the viral replication cycle. One derivative containing a fluorophenyl moiety was found to inhibit the strand transfer step of HIV integrase with an activity concentration of about 40 µM. mdpi.com

Table 4: Anti-HIV-1 Activity of Hydrazine Derivatives

| Compound Class | Derivative Type | Target/Assay | Activity Metric (Value) |

|---|---|---|---|

| S-DABOs | C-5 methyl-substituted | HIV-1 Multiplication | EC50: as low as 0.6 µM |

Anticonvulsant Activity

Hydrazone derivatives have been extensively studied for their potential as anticonvulsant agents. nih.govtandfonline.comdovepress.comtandfonline.com These compounds are typically evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which assess their ability to prevent seizure spread and raise the seizure threshold, respectively. tandfonline.com

In one study, a series of dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and evaluated. tandfonline.com Two compounds, 4 (with a p-substituted bromo group) and 9 (with an m-substituted nitro group), were identified as the most active. tandfonline.com They showed activity in both MES and scPTZ screens at a dose of 30 mg/kg at 0.5 hours and 100 mg/kg at 4 hours. tandfonline.com

Another investigation of thiazole (B1198619) derivatives found that 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibited high anticonvulsant activity in both MES and scPTZ models, with median effective doses (ED50) of 13.4 mg/kg and 81.6 mg/kg, respectively. tandfonline.com The presence of an aromatic ring is considered a key pharmacophoric feature, as it increases lipophilicity and helps the compounds cross the blood-brain barrier. nih.gov

Table 5: Anticonvulsant Activity of Hydrazone Derivatives

| Compound/Derivative | Test Model | ED50 / Active Dose |

|---|---|---|

| Dihydro-pyrimidine derivative 4 | MES & scPTZ | 30 mg/kg (0.5h), 100 mg/kg (4h) |

| Dihydro-pyrimidine derivative 9 | MES & scPTZ | 30 mg/kg (0.5h), 100 mg/kg (4h) |

| Thiazole-triazole derivative | MES | 13.4 mg/kg |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial compounds. researchgate.net Hydrazone derivatives have been identified as promising candidates with broad-spectrum antiplasmodial activity. nih.gov

A study evaluating seven novel hydrazone compounds found that all of them inhibited the proliferation of both drug-resistant and sensitive strains of P. falciparum in the low micromolar to nanomolar range. nih.gov One compound, CB-41, also showed prophylactic activity against the liver stages of Plasmodium cynomolgi, a model for P. vivax. nih.gov

Another research effort synthesized chalcone derivatives containing methoxybenzene and pyridine groups. pensoft.net Among the tested compounds, chalcone A, identified as 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, displayed the highest antimalarial activity. pensoft.net It exhibited IC50 values of 0.48 µg/mL against the P. falciparum 3D7 strain and 0.31 µg/mL against the FCR3 strain. pensoft.net These findings indicate that the positioning of methoxy and pyridine substituents significantly influences antimalarial activity. pensoft.net

Table 6: Antimalarial Activity of this compound Derivatives

| Compound/Derivative | Plasmodium Strain | IC50 Value |

|---|---|---|

| Chalcone A | P. falciparum 3D7 | 0.48 µg/mL |

Other Biological Activities

Derivatives of this compound exhibit a wide range of other biological activities, including antidepressant, vasodilator, leishmanicidal, and radioprotective effects.

Antidepressant Activity : Hydrazine derivatives were among the first monoamine oxidase inhibitors (MAOIs) marketed as antidepressants. wikipedia.org More recent research has focused on 2-methoxyphenylpiperazine derivatives. nih.govnih.gov One such compound, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, which acts as a partial 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, has demonstrated both antidepressant- and anxiolytic-like properties in preclinical models. nih.gov In the forced swim test, another derivative, HBK-10, significantly reduced immobility time in mice, a key indicator of antidepressant-like activity. nih.gov

Vasodilator Activity : Certain hydrazine derivatives are known to possess vasodilator properties. nih.govnih.gov Hydralazine is a clinically used hydrazine derivative that acts as a vasodilator and antihypertensive agent. nih.gov Studies comparing hydralazine to other hydrazines like phenylhydrazine (B124118) and isoniazid found that all tested compounds could relax aortic rings. nih.gov This effect was generally independent of the endothelium, though the underlying mechanisms appeared to differ, with some being related to guanylate cyclase activation while others were not. nih.gov

Leishmanicidal Activity : Hydrazone derivatives have shown significant activity against various Leishmania species. nih.govmdpi.com A study of 2-pyrazyl and 2-pyridylhydrazone derivatives identified five compounds with significant activity against Leishmania amazonensis amastigote forms, with IC50 values below 20 µM. nih.gov Another study on isoniazid-derived hydrazones found that all tested compounds had leishmanicidal effects against Leishmania (Viannia) braziliensis, with IC50 values in the range of 10.70–18.84 µM. researchgate.net These compounds were also found to be up to 30 times less toxic to host macrophages than to the parasites. researchgate.net

Radioprotective Activity : Research has indicated that certain hydrazine and piperazine derivatives may offer protection against the harmful effects of radiation. nih.govnih.gov One study highlighted the potential of pyrazolone and hydrazine derivatives as radioprotective agents. nih.gov More recent work on piperazine derivatives has led to the development of molecules with pronounced radioprotective effects, demonstrating superior safety profiles and protective action in hematopoietic models compared to the standard radioprotector amifostine. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei.

¹H NMR Applications in Structural Elucidation

Proton (¹H) NMR spectroscopy is employed to determine the number, environment, and connectivity of hydrogen atoms within a molecule. For (2-Methoxybenzyl)hydrazine, ¹H NMR would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group, the protons of the hydrazine (B178648) (-NHNH₂) moiety, and the methyl (-OCH₃) protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, characteristic absorption bands would be expected for N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

A search of scientific databases and literature did not yield a specific IR spectrum for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to the electronic transitions within the substituted benzene ring.

However, experimentally recorded UV-Vis spectral data specifically for this compound is not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the single-crystal X-ray crystallographic structure of this compound. The scientific literature does contain crystallographic data for derivatives, such as N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazines, but not for the specific compound of interest.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for confirming the compound's stoichiometry and purity.

For this compound, the molecular formula is C₈H₁₂N₂O, which corresponds to a molecular weight of 152.19 g/mol . The theoretical elemental composition is calculated from this formula. While specific experimental data for this compound is not widely published, the expected values provide a benchmark for compositional verification. A Korean patent describing the synthesis of methoxyphenylhydrazine indicates that elemental analysis was performed to confirm the structure of the synthesized product, although the specific numerical results were not detailed in the publication. google.com

Below is a table outlining the theoretical elemental composition of this compound. In a typical research setting, the "Found (%)" values would be the experimental results from an elemental analyzer. These experimental values are expected to be in close agreement with the calculated values, typically within a ±0.4% margin, to confirm the identity and purity of the compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 63.14 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.41 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.51 |

| Total | 152.19 | 100.00 |

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities. Thin-layer chromatography (TLC) is a widely used, simple, and rapid method for this purpose. It is particularly useful for monitoring the progress of a reaction and for the preliminary evaluation of the purity of the final product.

The principle of TLC involves spotting the compound onto a stationary phase, typically a silica (B1680970) gel plate, and allowing a solvent system (mobile phase) to move up the plate by capillary action. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for its identification. A pure compound should ideally appear as a single spot on the TLC plate.

For the purity assessment of hydrazine derivatives like this compound, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is critical for achieving good separation. A mixture of a polar solvent, such as ethyl acetate (B1210297), and a non-polar solvent, like hexane (B92381), is often employed. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation and achieve an ideal Rf value, which is typically between 0.3 and 0.7 for the main component.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) if the compound is UV-active. Alternatively, various staining reagents can be used. For hydrazine compounds, reagents like iodine vapor or a solution of potassium permanganate (B83412) can be effective. Another specific visualization agent for hydrazines is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts to form colored spots.

While a specific, standardized TLC protocol for this compound is not extensively documented in publicly available literature, a general procedure can be outlined based on common practices for similar aromatic hydrazines.

Table 2: Illustrative TLC Parameters for Purity Assessment of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase | A mixture of ethyl acetate and hexane (e.g., 1:1 or 1:2 v/v) |

| Sample Preparation | The compound is dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) |

| Application | A small spot of the dissolved sample is applied to the baseline of the TLC plate |

| Development | The plate is placed in a developing chamber saturated with the mobile phase |

| Visualization | The developed plate is dried and visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate solution) |

| Retention Factor (Rf) | The Rf value is calculated and recorded. A single spot indicates a high degree of purity. |

Theoretical and Computational Studies of 2 Methoxybenzyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of molecules at the electronic level. These ab initio and semi-empirical methods can predict molecular geometry, vibrational frequencies, electronic transitions, and other key physicochemical parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. imist.ma It is particularly effective for predicting molecular properties and reactivity indices with high accuracy. imist.ma For hydrazine (B178648) derivatives, DFT is used to optimize molecular geometries and assess a range of molecular properties. imist.ma Studies on related compounds utilize DFT methods like B3LYP and B3PW91 to calculate parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, bond lengths, Mulliken atomic charges, and dipole moments. dergipark.org.trepstem.net

Key molecular parameters that are typically analyzed for hydrazine derivatives include atomic charges, electronic density distributions, electrostatic potentials, and dipole moments. imist.ma For instance, investigations into the decomposition of hydrazine on copper surfaces have used DFT to analyze reaction and barrier energies for each elementary step of N-N and N-H bond cleavage. researchgate.net These calculations help to elucidate reaction mechanisms, showing that lower coordination sites on stepped surfaces can lead to higher reactivity. researchgate.net

| Parameter | Description | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. | B3LYP/6-31G(d,p) | imist.ma |

| HOMO-LUMO Energies | Determine the electronic band gap, related to reactivity and electronic transitions. | DFT/B3LYP | dergipark.org.trepstem.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT/B3LYP | dergipark.org.trepstem.net |

| Vibrational Frequencies (IR) | Calculates theoretical infrared spectra to compare with experimental data. | DFT/B3LYP, B3PW91 | dergipark.org.trepstem.net |

| NMR Chemical Shifts | Predicts 1H-NMR and 13C-NMR isotropic shift values using methods like GIAO. | GIAO/DFT | dergipark.org.trepstem.net |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry used to approximate the wave function and energy of a quantum many-body system. wikipedia.org It is also known as the self-consistent field (SCF) method because it iteratively refines the solution until the electronic field is consistent with the one that generated it. wikipedia.orggatech.edu The HF method approximates the exact N-body wave function of a system with a single Slater determinant, which accounts for the antisymmetric nature of fermions like electrons. wikipedia.orginsilicosci.com

While fundamental, the HF method is considered an uncorrelated method because it does not fully account for the correlation between the motions of electrons with opposite spins, treating electron-electron repulsion in an average way. insilicosci.com Despite this limitation, Hartree-Fock theory provides a good starting point for more elaborate theoretical methods and is often used for systems near their equilibrium geometry. gatech.edu There are several formalisms of the HF method, including Restricted Hartree-Fock (RHF) for closed-shell molecules and Unrestricted Hartree-Fock (UHF) for open-shell systems like radicals. q-chem.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. This method is particularly valuable for predicting and interpreting UV-Vis absorption spectra. qnl.qa For hydrazine derivatives, TD-DFT calculations can construct theoretical UV-Vis spectra by exploring numerous excited states. qnl.qa These theoretical spectra can then be compared with experimental results obtained in various solvents to understand the electronic transitions and potential of the compound as, for example, a dye sensitizer in solar cells. qnl.qa

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates. Hydrazine and its derivatives have been the subject of numerous docking studies to explore their potential as inhibitors for various biological targets. mdpi.comthaiscience.infonih.gov